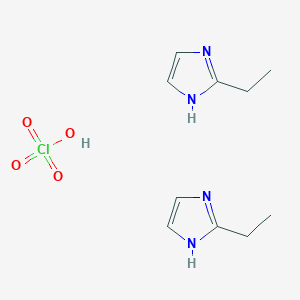
2-ethyl-1H-imidazole;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1H-imidazole is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms. It is a derivative of imidazole, where an ethyl group is attached to the second carbon of the imidazole ring. Perchloric acid is a strong acid commonly used in analytical chemistry and as a precursor for other perchlorate salts. The combination of 2-ethyl-1H-imidazole with perchloric acid forms a salt that has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with glyoxal and ammonia under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which cyclize to form the imidazole ring.
Industrial Production Methods: In industrial settings, the production of 2-ethyl-1H-imidazole can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, ensuring a steady supply of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid.
Reduction: Reduction reactions can convert it to 2-ethyl-1H-imidazole-4,5-dicarboxylic acid.
Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Imidazole-2-carboxylic acid.
Reduction: 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid.
Substitution: Various halogenated imidazole derivatives.
Scientific Research Applications
2-Ethyl-1H-imidazole and its perchloric acid salt have numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of polymers, resins, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-ethyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Imidazole: The parent compound, which lacks the ethyl group.
1-Methylimidazole: A derivative with a methyl group instead of an ethyl group.
2-Phenylimidazole: A derivative with a phenyl group attached to the second carbon.
**Uniqueness
Properties
CAS No. |
62085-06-7 |
|---|---|
Molecular Formula |
C10H17ClN4O4 |
Molecular Weight |
292.72 g/mol |
IUPAC Name |
2-ethyl-1H-imidazole;perchloric acid |
InChI |
InChI=1S/2C5H8N2.ClHO4/c2*1-2-5-6-3-4-7-5;2-1(3,4)5/h2*3-4H,2H2,1H3,(H,6,7);(H,2,3,4,5) |
InChI Key |
TVCPUTPIPWWORG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1.CCC1=NC=CN1.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















